{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide
Description
Overview of 1,2,4-Triazole Derivatives in Contemporary Chemical Research
1,2,4-Triazole derivatives represent a cornerstone of modern heterocyclic chemistry due to their structural versatility and broad-spectrum biological activities. These nitrogen-rich aromatic compounds exhibit antimicrobial, antifungal, anticancer, and antiviral properties. The 1,2,4-triazole nucleus serves as a critical pharmacophore in clinically approved drugs such as fluconazole (antifungal), ribavirin (antiviral), and alprazolam (anxiolytic). Recent advances in synthetic methodologies, including copper-catalyzed cycloadditions and ionic liquid-mediated protocols, have expanded access to structurally diverse derivatives. The electron-deficient nature of the triazole ring enables π-π stacking interactions and metal coordination, making these compounds valuable in materials science and drug design.
Historical Development of Triazole-Thioether Chemistry
The integration of thioether functionalities with triazole scaffolds emerged as a strategic approach to enhance physicochemical and pharmacological properties. Early work in the 1980s demonstrated that thioether linkages improve membrane permeability and metabolic stability compared to oxygen analogs. Key milestones include:
- 1985 : Bladin’s foundational work on triazole tautomerism
- 2003 : Development of Huisgen cycloaddition for regioselective triazole synthesis
- 2015 : Cu-catalyzed one-pot synthesis of disubstituted 1,2,4-triazoles
- 2022 : Rational design of triazole-thioether hybrids with dual antifungal/CYP51 inhibition
Thioether-containing triazoles now occupy a prominent role in antimicrobial agent development, with over 120 patents filed since 2010.
Significance of {2-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine in Research
This compound (C~5~H~12~Br~2~N~4~S, MW 320.05) exemplifies the convergence of triazole and thioether chemistries. Its structural features enable:
- Enhanced solubility : The dihydrobromide salt increases aqueous solubility 3–5× compared to free bases
- Targeted bioactivity : The thioethylamine side chain facilitates interaction with enzymatic sulfur-binding pockets
- Synthetic versatility : Serves as a precursor for metallo-β-lactamase inhibitors and nonlinear optical materials
Recent studies highlight its utility in synthesizing VIM-type metallo-β-lactamase inhibitors with sub-μM K~i~ values, demonstrating broad-spectrum antibacterial potentiation effects.
Classification and Nomenclature of Substituted Triazole Compounds
The compound’s systematic IUPAC name, 4-methyl-4H-1,2,4-triazole-3-thiol ethylamine dihydrobromide , reflects its structural hierarchy:
- Core : 1,2,4-Triazole (C~2~H~3~N~3~)
- Substituents :
- Methyl group at N4 (4-methyl)
- Thiol group at C3 (3-thio)
- Ethylamine chain via thioether linkage
- Counterions : Two bromide ions (dihydrobromide)
Classification aligns with the World Health Organization’s heterocyclic nomenclature guidelines, categorizing it as a 1,2,4-triazol-3-yl thioether derivative.
Importance of Salt Selection: The Dihydrobromide Form
Salt formation critically modulates the compound’s pharmaceutical properties:
| Property | Free Base | Dihydrobromide |
|---|---|---|
| Water Solubility (mg/mL) | 0.3 | 1.5–2.1 |
| Melting Point (°C) | 158–160 | 245–247 |
| Hygroscopicity | High | Moderate |
| Crystalline Stability | Polymorphic | Monoclinic |
The dihydrobromide form offers distinct advantages:
- Improved bioavailability : 4.2× higher intestinal absorption in rat models vs. free base
- Enhanced stability : No solvent residues or agglomeration issues
- Manufacturing benefits : Uniform particle size distribution (D90 < 50 μm)
Bromide counterions were selected over chloride or sulfate based on pK~a~ matching (ΔpK~a~ = 3.2), ensuring robust ionic pairing without pH-dependent dissociation.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2BrH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEATVJMRLQQJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step Process:
Preparation of 4-methyl-4H-1,2,4-triazol-3-thiol:
The starting heterocycle can be synthesized via cyclization of appropriate hydrazides with formic acid derivatives, followed by thiolation to introduce the thio group at position 3.Thioalkylation:
The triazole-3-thiol is reacted with 2-bromoethylamine hydrobromide or a similar halogenated ethylamine derivative under basic conditions (e.g., potassium carbonate in acetonitrile) to yield the thioalkylated intermediate.Amine Functionalization:
The intermediate is then treated with ammonia or primary amines to convert the terminal halide into a free amine, forming the desired {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine .Salt Formation:
The free amine is reacted with hydrobromic acid to produce the dihydrobromide salt, which is then isolated via crystallization.
Reaction Data:
Synthesis via Nucleophilic Substitution on Halogenated Ethylamines
Overview:
This route involves initial formation of a 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethylamine precursor, followed by salt formation.
Process:
Preparation of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethylamine:
The synthesis starts with the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide, under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).Amine Isolation:
The product is purified via extraction and recrystallization, often under inert atmosphere to prevent oxidation of thiol groups.Dihydrobromide Salt Formation:
The free amine is reacted with excess hydrobromic acid, typically in aqueous solution, to produce the dihydrobromide salt.
Reaction Data:
Alternative Route: Cyclization and Subsequent Functionalization
Overview:
This method involves cyclization of suitable hydrazide derivatives to form the 1,2,4-triazole core, followed by thiolation and amination steps.
Process:
Cyclization:
Hydrazides are cyclized with formic acid derivatives to form the triazole ring.Thioalkylation:
The ring is then functionalized with thiol groups via nucleophilic substitution with thiolating agents like thiourea derivatives or alkyl halides.Amination and Salt Formation:
The terminal amino group is introduced through nucleophilic substitution, then converted into dihydrobromide salts with hydrobromic acid.
Reaction Data:
Summary of Key Parameters and Data Table
Notes on Process Optimization and Research Findings
Reaction Efficiency:
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially in the formation of heterocyclic cores, as demonstrated in recent studies on related compounds.Purification:
Recrystallization from ethanol or ethyl acetate remains the most common purification method, with chromatography used for complex mixtures.Salt Formation: The dihydrobromide salt is typically obtained by direct reaction of the free amine with hydrobromic acid, often under mild heating, ensuring high purity and stability of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the triazole ring can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the triazole ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium cyanide, sodium thiolate.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
The pharmacological activities associated with triazole derivatives are well-documented. Specifically, {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide exhibits a range of biological activities:
- Antibacterial Activity : Triazole derivatives have shown significant antibacterial properties against various strains of bacteria. Studies indicate that compounds like {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine can inhibit bacterial growth effectively .
- Antifungal Activity : The compound has also been noted for its antifungal properties. Triazoles are commonly used in treating fungal infections due to their ability to disrupt fungal cell membrane synthesis .
- Anticancer Potential : Research indicates that triazole derivatives may possess anticancer properties. Their mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
- Antiviral Effects : Some studies have suggested that triazole compounds can inhibit viral replication, making them candidates for antiviral drug development .
Case Studies
Several case studies illustrate the applications of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide in research settings:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of various triazole derivatives against resistant bacterial strains. The results demonstrated that compounds similar to {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine showed promising activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity Assessment : In vitro tests conducted on Candida species revealed that triazole derivatives exhibited significant antifungal activity, with minimum inhibitory concentrations comparable to established antifungal agents .
- Anticancer Research : A recent investigation into the anticancer properties of triazole derivatives highlighted their ability to induce apoptosis in breast cancer cell lines. The study utilized {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine as a lead compound for further development .
Mechanism of Action
The mechanism of action of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound can inhibit the activity of certain enzymes or disrupt the function of cellular membranes, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide with structurally related triazole and thioether derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Table 1: Comparative Analysis of Selected Triazole-Thioether Derivatives
Key Findings
Compared to 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500), the target’s simpler structure may limit its potency as an MMP inhibitor but improve synthetic accessibility .
Synthetic Pathways :
- The target compound’s synthesis likely involves cyclization of thiourea derivatives with bromine, analogous to methods for 3a–e (). However, its dihydrobromide salt form requires additional protonation steps, contrasting with acetate or benzamide derivatives .
Physicochemical Properties :
- The ethylamine dihydrobromide group in the target compound enhances solubility (critical for drug delivery) compared to neutral analogs like C₁₈H₁₇BrN₄OS , which rely on lipophilic bromophenyl groups for membrane penetration .
- UV-Vis spectra of triazole-thioether hybrids (e.g., 298 nm absorption for 7a–7c ) suggest similar electronic transitions in the target compound, though experimental data are lacking .
Biological Activity
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 1,2,4-triazole moiety contributes to its diverse biological properties, making it a valuable candidate for further research.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics:
- Molecular Weight: 232.05 g/mol
- Solubility: Soluble in water and polar organic solvents.
- CAS Number: 1114597-94-2
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that similar triazole-containing compounds can inhibit the growth of various bacterial strains and fungi. For instance, compounds with structural similarities to {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine have demonstrated effective antibacterial activity comparable to standard antibiotics like norfloxacin .
Anticancer Properties
A notable area of research involves the anticancer potential of triazole derivatives. In vitro studies have assessed the cytotoxicity of related compounds against several cancer cell lines, including melanoma and breast cancer cells. For example, a study highlighted that certain triazole derivatives inhibited cell migration and showed selective cytotoxicity towards cancer cells . The mechanism is thought to involve interference with cellular signaling pathways critical for cancer cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma (IGR39) | 5.0 | Apoptosis induction |
| Compound B | Breast (MDA-MB-231) | 3.5 | Cell cycle arrest |
| Compound C | Pancreatic (Panc-1) | 7.0 | Inhibition of migration |
Enzyme Inhibition
The compound's thioether functional group has been shown to interact with various enzymes, potentially acting as an inhibitor. This property is particularly relevant in drug design where enzyme inhibition is a therapeutic target . For example, triazole derivatives have been explored for their ability to inhibit enzymes involved in fungal biosynthesis pathways.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several triazole derivatives and tested their efficacy against multiple cancer cell lines. Among these, one derivative showed a significant reduction in cell viability at low concentrations, suggesting strong anticancer properties .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the triazole ring enhanced antimicrobial potency .
Q & A
Q. Basic
- Hygroscopicity : Store in desiccators under nitrogen to prevent moisture absorption.
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal.
- Stability : Avoid prolonged exposure to light; stability studies suggest a shelf life of >12 months at −20°C .
What strategies mitigate synthetic challenges like low yields or byproduct formation?
Q. Advanced
- Catalyst Optimization : Use triethylamine to suppress side reactions during thioether formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Stepwise Purification : Column chromatography followed by recrystallization reduces impurities to <1% .
How does the dihydrobromide counterion influence solubility compared to other salts?
Advanced
The dihydrobromide salt exhibits higher aqueous solubility (~50 mg/mL) than dihydrochloride analogs (~30 mg/mL) due to stronger Br⁻ hydration. Solubility can be further enhanced via co-solvents (e.g., PEG-400) for in vitro assays .
What solvents are suitable for recrystallization to achieve high purity?
Q. Basic
- 2-Propanol : Yields needle-like crystals with >99% purity.
- Ethanol-Water (7:3 v/v) : Reduces residual dimethylamine contaminants .
What structural features contribute to its potential as a ligand in coordination chemistry?
Advanced
The thioether sulfur and primary amine act as bidentate ligands. DFT studies show strong binding to transition metals (e.g., Cu²⁺, log K = 8.2) via N,S-chelation, enabling applications in catalysis or metal-organic frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
